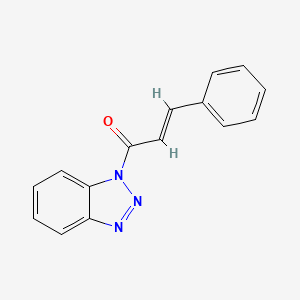

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one

CAS No.: 26112-94-7

Cat. No.: VC13295439

Molecular Formula: C15H11N3O

Molecular Weight: 249.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26112-94-7 |

|---|---|

| Molecular Formula | C15H11N3O |

| Molecular Weight | 249.27 g/mol |

| IUPAC Name | (E)-1-(benzotriazol-1-yl)-3-phenylprop-2-en-1-one |

| Standard InChI | InChI=1S/C15H11N3O/c19-15(11-10-12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16-17-18/h1-11H/b11-10+ |

| Standard InChI Key | OYYVHLPZRRNXJQ-ZHACJKMWSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=O)N2C3=CC=CC=C3N=N2 |

| SMILES | C1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3N=N2 |

| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3N=N2 |

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

The compound is a benzotriazole derivative with the IUPAC name (E)-1-(benzotriazol-1-yl)-3-phenylprop-2-en-1-one. Key structural and physicochemical properties include:

The benzotriazole ring (N1–N3/C9–C14) is planar, and the α,β-unsaturated ketone group (C=O/C=C) adopts an E-configuration . Intramolecular interactions, such as O–H⋯N hydrogen bonds, stabilize the crystal structure in some derivatives .

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via:

-

Benzotriazole Core Formation: Cyclocondensation of o-phenylenediamine with nitrous acid .

-

Acylation: Reaction of benzotriazole with cinnamoyl chloride or analogous α,β-unsaturated acyl chlorides .

-

Post-functionalization: Alkylation or coupling reactions to introduce substituents on the phenyl or benzotriazole groups .

-

Dissolve 1H-benzotriazole (14.4 g, 120 mmol) in dichloromethane.

-

Add propiolic acid (2.1 g, 30 mmol) and thionyl chloride (3.6 g, 30 mmol).

-

Stir at room temperature for 30 minutes, then purify via column chromatography (toluene/DCM 7:3).

-

Yield: 12.5% (2.57 g).

Applications in Organic Synthesis

Role as a Synthetic Intermediate

The compound serves as a versatile building block due to:

-

Electrophilic Reactivity: The α,β-unsaturated ketone participates in Michael additions and cycloadditions .

-

Benzotriazole-mediated Reactions: Facilitates C–N bond formation in heterocycle synthesis .

Notable Transformations:

-

Antifilarial Chalcones: Derivative 5 (1-(4-benzotriazol-1-yl-phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) inhibits glutathione-S-transferase (GST) in Setaria cervi at 3 μM .

-

Anticancer Agents: Benzotriazole-acrylonitrile hybrids show tubulin polymerization inhibition (IC₅₀ = 0.8–2.1 μM) .

Pharmacological Activities

Antimicrobial Properties

| Activity | Findings | Source |

|---|---|---|

| Antibacterial | MIC: 4–16 μg/mL against S. aureus | |

| Antifungal | 84–100% GST inhibition in C. albicans | |

| Antiprotozoal | IC₅₀ = 1.2 μM against A. castellanii |

Material Science Applications

Luminescent Cocrystals

The compound forms cocrystals with tunable fluorescence:

-

Emission: Green (λₑₘ = 510 nm) and yellow (λₑₘ = 560 nm) under UV light .

-

Applications: Acid-alkali sensing, anti-counterfeiting labels .

-

Space group: P1̅ (triclinic).

-

Hydrogen bonding: N–H⋯O and C–H⋯π interactions stabilize the lattice.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume